molecular formula C19H17N5O B14170821 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile CAS No. 922522-97-2

5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile

Cat. No.: B14170821
CAS No.: 922522-97-2
M. Wt: 331.4 g/mol
InChI Key: IEQDYKKJLNGIBN-UHFFFAOYSA-N
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Description

5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of an amino group, a morpholine ring, a phenyl group, and a carbonitrile group attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Addition of the Morpholine Ring: The morpholine ring can be added through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Incorporation of the Amino Group: The amino group can be introduced through a reductive amination reaction.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring or phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is unique due to its combination of functional groups and the naphthyridine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

922522-97-2

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

5-amino-7-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)18(21)23-19(15)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23)

InChI Key

IEQDYKKJLNGIBN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=C(C=CC(=N3)C4=CC=CC=C4)C(=N2)N)C#N

Origin of Product

United States

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